molecular formula C25H28N4O10S2 B8104154 PC SPDP-NHS carbonate ester

PC SPDP-NHS carbonate ester

Cat. No.: B8104154
M. Wt: 608.6 g/mol
InChI Key: ZFTXYOZPURXCEF-UHFFFAOYSA-N
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Description

PC SPDP-NHS carbonate ester is a cleavable linker compound used in the synthesis of antibody-drug conjugates (ADCs). It features carbonate and ester groups that facilitate stable covalent bonding with primary amines, making it a valuable tool in biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PC SPDP-NHS carbonate ester involves the reaction of N-hydroxysuccinimide (NHS) ester with a carbonate ester. The reaction is typically performed in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The process ensures the formation of a stable covalent bond between the NHS ester and the carbonate ester, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and packaged for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

PC SPDP-NHS carbonate ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Primary amines, phosphate buffers, carbonate/bicarbonate buffers, borate buffers.

    Conditions:

    pH 7-8, room temperature
    .

Major Products Formed

The major products formed from the reactions of this compound include stable amide bonds and cleaved carbonate esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

PC SPDP-NHS carbonate ester is widely used in scientific research, particularly in the following fields:

Mechanism of Action

PC SPDP-NHS carbonate ester exerts its effects through the formation of stable covalent bonds with primary amines. The NHS ester group reacts with primary amines to form amide bonds, while the carbonate ester group can be cleaved under specific conditions, releasing the attached molecule. This mechanism allows for the precise targeting and release of therapeutic agents in antibody-drug conjugates .

Comparison with Similar Compounds

Similar Compounds

    SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): Another cleavable linker used in the synthesis of antibody-drug conjugates.

    SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker used in bioconjugation.

    Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A water-soluble version of SMCC

Uniqueness

PC SPDP-NHS carbonate ester is unique due to its cleavable nature, which allows for the controlled release of attached molecules under specific conditions. This property makes it particularly valuable in the development of targeted drug delivery systems and advanced biochemical research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-(pyridin-2-yldisulfanyl)ethylamino]butoxy]phenyl]ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O10S2/c1-16(38-25(33)39-28-23(31)8-9-24(28)32)17-14-19(36-2)20(15-18(17)29(34)35)37-12-5-6-21(30)26-11-13-40-41-22-7-3-4-10-27-22/h3-4,7,10,14-16H,5-6,8-9,11-13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTXYOZPURXCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)OC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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